molecular formula C9H10N2O2 B13190240 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13190240
M. Wt: 178.19 g/mol
InChI Key: PRCRIAJEIPLBNS-UHFFFAOYSA-N
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Description

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a pyridine ring substituted with a hydroxyazetidinyl group and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 3-hydroxyazetidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(3-Hydroxyazetidin-1-yl)pyridine-3-methanol.

    Substitution: 6-(3-Alkoxyazetidin-1-yl)pyridine-3-carbaldehyde.

Scientific Research Applications

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The hydroxyazetidinyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of a hydroxyazetidinyl group and an aldehyde group on a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c12-6-7-1-2-9(10-3-7)11-4-8(13)5-11/h1-3,6,8,13H,4-5H2

InChI Key

PRCRIAJEIPLBNS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C=O)O

Origin of Product

United States

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